Dimesitylthioketone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42496-08-2 |
|---|---|
Molecular Formula |
C19H22S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)methanethione |
InChI |
InChI=1S/C19H22S/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
AGSQAIKGLVZRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=S)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dimesitylthioketone
Established Synthetic Routes to Dimesitylthioketone
The synthesis of this compound has been reported in the literature, with the primary approach involving the thionation of its corresponding ketone, dimesitylketone. acs.orgunibo.it
Synthesis via Reaction of Mesitylene (B46885) with Thiophosgene (B130339)
The synthesis of the precursor, dimesitylketone, can be achieved through methods such as the Friedel-Crafts acylation of mesitylene. Subsequent thionation of dimesitylketone is then carried out to yield the target thioketone. A key study by Grilli et al. describes the synthesis of this compound, providing valuable insights into its stereodynamic properties. acs.orgunibo.itunibo.it
Alternative Synthetic Pathways for Sterically Hindered Thioketones
Several general methods for the synthesis of thioketones can be adapted for sterically hindered variants like this compound. These methods often involve the conversion of a ketone to a thioketone.
One of the most common methods is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). santiago-lab.commdpi.com This reagent is effective for the thionation of a wide variety of carbonyl compounds, including ketones, esters, and amides. santiago-lab.commdpi.com The reaction typically proceeds by heating the ketone with Lawesson's reagent in a suitable solvent like toluene (B28343) or xylene. santiago-lab.com For highly hindered ketones, harsher conditions or an excess of the reagent may be necessary. beilstein-journals.org
Another classical method involves the reaction of a ketone with hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst , such as hydrogen chloride (HCl). thieme-connect.de This method has been successfully applied to the synthesis of aromatic thioketones. thieme-connect.de However, for aliphatic or less sterically hindered thioketones, this method can lead to the formation of trimers or polymers. thieme-connect.de
The synthesis of thioketones from hydrazones by reaction with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) is another alternative. thieme-connect.de The yields can be variable and dependent on the reaction conditions. thieme-connect.de
The following table summarizes some established methods for the synthesis of thioketones:
| Method | Thionating Agent/Reagents | Substrate | General Applicability | Reference(s) |
| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Ketones, Esters, Amides | Broadly applicable, effective for many sterically hindered ketones. | santiago-lab.commdpi.comnih.gov |
| H₂S/Acid | Hydrogen Sulfide and Hydrogen Chloride | Ketones, Acetals | Effective for aromatic thioketones; can lead to oligomerization for less hindered substrates. | thieme-connect.de |
| From Hydrazones | Sulfur Monochloride or Sulfur Dichloride | Ketone Hydrazones | An alternative route, with yields sensitive to reaction conditions. | thieme-connect.de |
Challenges and Considerations in the Preparation of Highly Sterically Hindered Thiocarbonyl Compounds
The synthesis of highly sterically hindered thiocarbonyl compounds like this compound is fraught with challenges primarily stemming from the steric bulk around the reactive thiocarbonyl group.
A major challenge is the propensity of less hindered thioketones to undergo self-condensation reactions , leading to the formation of dimers, trimers, or polymeric materials. thieme-connect.de The steric protection afforded by the two mesityl groups in this compound is crucial for its isolation as a stable monomer. thieme-connect.de Without sufficient steric hindrance, the inherent instability of the C=S π-bond leads to rapid oligomerization. thieme-connect.de
Another significant challenge is the potential for side reactions , particularly oxidation. Thioketones, especially those that are sterically hindered, can be susceptible to oxidation to the corresponding sulfines (thioketone S-oxides). This can occur in the presence of oxidizing agents or even air over time.
Furthermore, the reaction conditions for thionation must be carefully optimized. Forcing conditions required to overcome the steric hindrance of the precursor ketone can sometimes lead to decomposition or undesired side reactions. The choice of solvent and temperature can be critical to achieving a good yield of the desired thioketone. thieme-connect.de For instance, in the synthesis of some α,β-unsaturated thioketones, the stability of the monomeric form is highly dependent on the substitution pattern and temperature. oup.com
Chemical Precursors and Reactant Design for this compound Synthesis
The successful synthesis of this compound relies heavily on the design of suitable precursors and the strategic choice of reactants to navigate the challenges of steric hindrance and side reactions.
The primary precursor for this compound is dimesitylketone . The synthesis of this ketone is the first critical step. The bulky mesityl groups in dimesitylketone already introduce significant steric strain, which influences its reactivity. The design of the thionation step must account for this pre-existing steric hindrance.
The choice of the thionating agent is paramount. Lawesson's reagent is often favored for hindered ketones due to its efficacy under relatively controlled conditions. santiago-lab.commdpi.com The design of the reaction may involve using a stoichiometric excess of the thionating agent or higher reaction temperatures to drive the conversion to completion. beilstein-journals.org
To minimize side reactions like oxidation, the synthesis should be carried out under an inert atmosphere (e.g., nitrogen or argon), and the purified product should be stored under conditions that exclude light and air.
Stereodynamics and Atropisomerism in Dimesitylthioketone Systems
Conceptual Framework of Atropisomerism in Diaryl-Substituted Compounds
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.govrsc.org This phenomenon is particularly relevant in diaryl-substituted compounds where bulky substituents on the aryl rings restrict free rotation around the aryl-aryl or aryl-X bond. nih.govresearchgate.net Unlike point chirality, which involves a stereogenic center, atropisomerism is a property of the molecule as a whole, defined by a chiral axis. wikipedia.org
The stability of atropisomers is determined by the rotational energy barrier. academie-sciences.fr Based on their half-life of racemization at 37 °C, atropisomers can be categorized into three classes:
Class 1: Half-life < 60 seconds (rotational barrier < 20 kcal/mol). These interconvert rapidly. academie-sciences.fracs.org
Class 2: Half-life between 60 seconds and 4.5 years (rotational barrier 20-28 kcal/mol). academie-sciences.fracs.org
Class 3: Half-life > 4.5 years (rotational barrier > 28 kcal/mol). These are considered configurationally stable. academie-sciences.fracs.org
The presence of ortho substituents on the aryl rings is a common structural feature that gives rise to atropisomerism. rsc.org In compounds like diaryl ketones, diaryl ethers, and diaryl amines, the size and nature of these substituents dictate the conformational preferences and the energy required for rotation, thereby influencing the stereochemical stability. nih.govresearchgate.net
Helical Chirality and Conformational Enantiomerism of Dimesitylthioketone
This compound, which features two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central thiocarbonyl group (C=S), exhibits a distinct form of atropisomerism known as helical chirality. nih.gov Due to severe steric hindrance between the ortho-methyl groups of the two mesityl rings, the rings are forced to twist out of the plane of the C=S bond, adopting a propeller-like conformation. nih.govacs.org
This twisting arrangement results in two non-superimposable, mirror-image conformations, which are enantiomers. acs.org These conformational enantiomers are characterized by the handedness of their helical twist, designated as either right-handed (P for plus) or left-handed (M for minus). The interconversion between these two helical enantiomers is not free but is restricted by a significant energy barrier. nih.gov
Investigation of Stereomutation Pathways and Enantiomerization Barriers
The process of interconversion between the conformational enantiomers of this compound is known as stereomutation. nih.gov Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique used to study these dynamic processes and to determine the free energy of activation (ΔG‡) for enantiomerization. nih.govacs.org For this compound, the enantiomerization barrier has been determined to be 6.5 kcal/mol. nih.govacs.org This value indicates that at room temperature, the enantiomers interconvert rapidly, classifying it as a Class 1 atropisomer. academie-sciences.fracs.orgnih.gov
Theoretical calculations, such as molecular mechanics, are often employed to model the potential pathways for this interconversion. nih.govacs.org These pathways are generally categorized by the number of mesityl rings that flip during the process.
In a single-ring flip mechanism, one mesityl ring rotates through the plane of the thiocarbonyl group while the other ring undergoes a smaller, correlated rotation to alleviate steric strain. scribd.com This process is often described using mechanical analogies like "cogwheeling" or "gear meshing," where the ortho-methyl groups of the two rings interact like teeth on a set of gears. scribd.com The pathway is disrotatory, meaning the rings rotate in opposite directions. nih.govacs.org For this compound, molecular mechanics calculations suggest that this one-ring flip pathway is the energetically favored mechanism for enantiomerization, as it avoids the highly energetic transition state where both rings are coplanar. scribd.com
A two-ring flip mechanism involves the simultaneous rotation of both mesityl rings. scribd.com This can occur in a conrotatory fashion, where both rings rotate in the same direction. This pathway is considered a higher energy process, often referred to as "gear clashing," because it leads to a transition state with severe steric repulsion between the ortho-substituents of the two rings as they pass each other. scribd.com For most dimesityl systems, this pathway is significantly less favorable than the single-ring flip. nih.govscribd.com
A zero-ring flip mechanism would imply that the enantiomerization occurs without either ring passing through the plane of the central C=X group. This pathway is generally not considered a viable low-energy pathway for the enantiomerization of dimesityl systems as it would require significant distortion of the central trigonal carbon geometry, which is energetically costly. The primary low-energy pathways involve the rotation of at least one of the aryl rings.
Comparative Stereodynamic Analysis with Analogous Dimesityl Compounds
The stereodynamic behavior of this compound can be better understood by comparing it with analogous dimesityl compounds where the central atom or group (X in Mes₂C=X) is varied. Dynamic NMR studies have provided the enantiomerization barriers for several such compounds. nih.gov
| Compound | Central Group (X) | Enantiomerization Barrier (ΔG‡, kcal/mol) | Favored Mechanism |
| Dimesitylketone | =O | 4.6 nih.gov | One-ring flip nih.govacs.org |
| This compound | =S | 6.5 nih.gov | One-ring flip scribd.com |
| Dimesitylethylene | =CH₂ | 9.2 nih.gov | Two-ring flip nih.gov |
| Dimesityl sulfoxide | =SO | 7.45 (calculated) scribd.com | One-ring flip scribd.com |
Data sourced from references nih.govacs.orgscribd.com.
This comparative data reveals several key trends:
The enantiomerization barrier increases in the order: Dimesitylketone < this compound < Dimesitylethylene. nih.gov This trend can be attributed to the increasing steric bulk and different electronic properties of the central group, which affects the geometry and rotational freedom of the mesityl rings.
For dimesitylketone and this compound, the one-ring flip (gear meshing) mechanism is the preferred pathway for enantiomerization. acs.orgscribd.com The calculated barriers for this pathway show good agreement with the experimental values. acs.org
Interestingly, for dimesitylethylene, the calculated barrier for the conrotatory two-ring flip pathway provides a better match with the experimental value, suggesting a different preferred stereomutation mechanism compared to the ketone and thioketone analogues. nih.gov
This analysis underscores how subtle changes in the molecular structure of these diaryl systems can significantly influence their dynamic stereochemistry and the specific pathways through which they interconvert.
Dimesitylketone
Dimesitylketone (Mes₂C=O) serves as a foundational model for understanding stereodynamics in sterically hindered diaryl systems. Single-crystal X-ray diffraction analysis has shown that in the solid state, dimesitylketone adopts a propeller-like conformation with C₂ symmetry. acs.org In this structure, the two mesityl rings are twisted out of the plane of the central carbonyl group by an angle of 50°. acs.org This helical arrangement results in two enantiomeric conformers, which are stereolabile.
The process of interconversion between these enantiomers (enantiomerization) has been extensively studied in solution using dynamic NMR. The free energy of activation (ΔG‡) for this process was determined to be a relatively low 4.6 kcal/mol. acs.orgresearchgate.net Molecular mechanics calculations support these experimental findings and indicate that the lowest energy pathway for this enantiomerization is a disrotatory one-ring flip. acs.orgunibo.it In this mechanism, one mesityl ring flips by passing through a transition state where it is orthogonal to the carbonyl plane, while the other ring remains closer to its ground-state orientation. unibo.it It is noteworthy that the enantiomerization barrier in the crystalline state is significantly higher, estimated to be at least 19 kcal/mol, indicating that the crystal packing forces greatly restrict the dynamic motion of the rings. acs.org
| Compound | Ground-State Symmetry | Mesityl Ring Twist Angle | Enantiomerization Barrier (ΔG‡) in Solution | Enantiomerization Pathway |
| Dimesitylketone | C₂ | 50° | 4.6 kcal/mol | Disrotatory one-ring flip |
Dimesitylethylene
Dimesitylethylene (Mes₂C=CH₂) presents a similar structural motif to dimesitylketone, with a central sp²-hybridized carbon. The stereodynamics of this system have also been investigated to understand how changing the central group from a carbonyl to a methylene (B1212753) affects the rotational barriers.
Using dynamic NMR, the free energy of activation for the enantiomerization of dimesitylethylene was found to be 9.2 kcal/mol. acs.orgresearchgate.net This value is considerably higher than that of dimesitylketone, suggesting that the methylene group imposes greater steric hindrance to ring rotation than the carbonyl oxygen. In contrast to dimesitylketone, computational studies suggest that the preferred pathway for enantiomerization in dimesitylethylene is a conrotatory two-ring flip mechanism. acs.org This pathway involves a correlated, gear-like rotation of both mesityl rings simultaneously.
| Compound | Enantiomerization Barrier (ΔG‡) in Solution | Enantiomerization Pathway |
| Dimesitylethylene | 9.2 kcal/mol | Conrotatory two-ring flip |
Dimesityl Sulfine (B13751562)
Dimesityl sulfine (Mes₂C=SO) introduces a sulfinyl group at the central position, which is inherently chiral and lacks the C₂ symmetry of the ketone. Low-temperature NMR studies and X-ray diffraction have confirmed that dimesityl sulfine adopts a chiral propeller conformation with C₁ symmetry in both solution and the solid state. nih.govacs.org
The stereodynamics of dimesityl sulfine are more complex due to the lower symmetry. The enantiomerization process, which reverses the molecular helicity, occurs through a correlated rotation of the two mesityl rings, often described as a "cogwheel effect". nih.govacs.org Molecular mechanics calculations and dynamic NMR studies have identified two distinct pathways for this interconversion. nih.govacs.org The lower energy path is a one-ring flip mechanism with a free energy of activation (ΔG‡) of 5.9 kcal/mol. nih.govacs.org A second, higher-energy pathway involving a two-ring flip was also identified, with a significantly larger barrier of 13.8 kcal/mol. nih.govacs.org The presence of multiple pathways highlights the intricate potential energy surface governing the stereodynamics of this molecule. An earlier dynamic NMR study reported the enantiomerization barrier to be 6.5 kcal mol⁻¹, which likely corresponds to the lower energy one-ring flip pathway. researchgate.net
| Compound | Ground-State Symmetry | Enantiomerization Barrier (ΔG‡) in Solution | Enantiomerization Pathway(s) |
| Dimesityl Sulfine | C₁ | 5.9 kcal/mol | One-ring flip |
| 13.8 kcal/mol | Two-ring flip |
Spectroscopic Characterization and Elucidation of Dimesitylthioketone Dynamics
Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Stereodynamic Analysis
Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful tool for investigating the dynamic processes in molecules, such as conformational changes and stereomutations. acs.orgnumberanalytics.com In the case of dimesitylthioketone, D-NMR has been instrumental in characterizing the enantiomerization of its helical conformers. acs.orgnih.gov
Temperature-dependent NMR experiments are crucial for studying chemical exchange processes that occur on the NMR timescale. researchgate.netresearchgate.netmdpi.com For this compound, as the temperature is lowered, the rate of interconversion between its helical enantiomers slows down. This results in the broadening and eventual splitting of NMR signals corresponding to protons that exchange between different chemical environments during the conformational change. acs.orgresearchgate.net
At sufficiently low temperatures, the exchange becomes slow enough to observe separate signals for the non-equivalent ortho-methyl groups of the mesityl rings. For this compound, two distinct lines for the ortho-methyl groups are observed at -140 °C. acs.org This observation provides direct evidence of the hindered rotation around the aryl-C(S) bonds and the existence of stable, chiral propeller-like conformations at low temperatures. The temperature at which these signals coalesce can be used to estimate the energy barrier for the enantiomerization process. acs.org
The free energy of activation (ΔG‡) for the enantiomerization of this compound was determined to be 6.5 kcal mol⁻¹ by D-NMR. acs.orgnih.gov This value is intermediate between that of dimesitylketone (4.6 kcal mol⁻¹) and 1,1-dimesitylethylene (9.2 kcal mol⁻¹), which is consistent with the intermediate steric requirement of the C=S group compared to the C=O and C=CH₂ moieties. acs.org
NMR lineshape analysis is a quantitative method used to extract kinetic and thermodynamic parameters from temperature-dependent NMR spectra. researchgate.netresearchgate.netnih.gov By simulating the observed spectral lineshapes at various temperatures, it is possible to determine the rate constants for the exchange process at each temperature. researchgate.net
For this compound, lineshape simulation of the temperature-dependent ¹H NMR spectra yielded the free energy of activation (ΔG‡) for the enantiomerization process. acs.org This analysis involves fitting the experimental spectra to theoretical models that incorporate the exchange rate, population of the exchanging species, and their intrinsic NMR parameters (chemical shifts and coupling constants). The good agreement between the experimental and simulated spectra validates the dynamic model used and provides reliable kinetic data. acs.orgresearchgate.net
Table 1: Activation Barriers for Enantiomerization of Dimesityl Derivatives
| Compound | X | ΔG‡ (kcal mol⁻¹) |
|---|---|---|
| Dimesitylketone | O | 4.6 acs.orgnih.gov |
| This compound | S | 6.5 acs.orgnih.gov |
Both ¹H and ¹³C NMR spectroscopy are essential for the complete structural and conformational assignment of this compound. rsc.orgmeasurlabs.com The ¹H NMR spectrum provides information about the proton environment, while the ¹³C NMR spectrum reveals details about the carbon skeleton.
In the case of this compound, the low-temperature ¹H NMR spectrum shows distinct signals for the ortho, meta, and para-methyl protons, as well as the aromatic protons of the mesityl rings. acs.org The non-equivalence of the ortho-methyl groups at low temperatures is a key indicator of the molecule's chiral, propeller-like conformation. acs.org
Similarly, the ¹³C NMR spectrum provides complementary information. The chemical shift of the thiocarbonyl carbon (C=S) is a characteristic feature of thioketones and can be used for identification purposes. The signals for the aromatic carbons and the methyl carbons also provide insights into the symmetry and conformation of the molecule. measurlabs.com The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all signals and a detailed understanding of the molecule's static and dynamic stereochemistry. researchgate.net
Vibrational Spectroscopy (IR and Raman) in the Context of this compound Derivatives or Analogues
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a valuable tool for functional group identification and structural analysis. mt.comyoutube.com
While specific IR and Raman data for this compound itself is not extensively detailed in the provided context, the principles of vibrational spectroscopy can be applied to its derivatives and analogues. mt.comrug.nl The C=S stretching vibration is a key characteristic of thioketones. In general, the C=S stretching frequency appears in the IR spectrum in the range of 1270-1030 cm⁻¹, though its intensity can be weak. In Raman spectroscopy, the C=S stretch often gives a stronger signal. researchgate.net
Mass Spectrometry for Structural Confirmation in Synthetic Studies
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, providing crucial confirmation of its structure, particularly in synthetic studies. taylorandfrancis.comlibretexts.org
In the synthesis of this compound, mass spectrometry would be employed to confirm the successful formation of the target molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy. rsc.org
Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. taylorandfrancis.com The fragmentation of this compound would likely involve the loss of methyl groups or other fragments from the mesityl rings, providing further evidence for the proposed structure. Techniques like electrospray ionization (ESI) are particularly useful for analyzing organic molecules. nih.govnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimesitylketone |
| 1,1-Dimesitylethylene |
Computational and Theoretical Investigations of Dimesitylthioketone Stereochemistry and Reactivity
Reactivity Profiles and Mechanistic Studies of Dimesitylthioketone
Cycloaddition Reactions Involving Dimesitylthioketone
Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the construction of cyclic systems with high efficiency. Thioketones, with their reactive carbon-sulfur double bond, can act as potent dienophiles or heterodienes in these transformations.
Hetero-Diels-Alder Reactions with Azoalkenes
The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org Thioketones can serve as heterodienes in reactions with suitable dienophiles. beilstein-journals.org Specifically, reactions with in situ-generated azoalkenes provide a direct route to N-substituted 1,3,4-thiadiazine derivatives. mdpi.comuzh.ch These reactions generally proceed with high regioselectivity. mdpi.comuzh.ch
While a broad range of aryl-, ferrocenyl-, and alkyl-substituted thioketones successfully undergo these cycloadditions, the steric bulk of the substituents on the thioketone can significantly influence reactivity. mdpi.comuzh.ch For instance, diferrocenyl thioketone, despite its successful reaction with α-nitrosostyrene, fails to react with certain azoalkenes, a result attributed to steric hindrance. mdpi.com This highlights the delicate balance between electronic effects and steric demands in these cycloaddition reactions.
Advanced computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanism of these hetero-Diels-Alder reactions. mdpi.comuzh.ch For sterically less hindered thioketones, the reaction proceeds through a highly unsymmetrical transition state, indicating a concerted but asynchronous mechanism. mdpi.comuzh.ch However, in cases involving extremely bulky thioketones, the mechanism can shift towards a stepwise pathway involving a zwitterionic intermediate. mdpi.comuzh.ch
| Reactant 1 | Reactant 2 | Product Type | Key Findings |
| Thioketones | Azoalkenes | 1,3,4-Thiadiazine derivatives | Efficient and regioselective synthesis. mdpi.comuzh.ch |
| Sterically hindered thioketones | Azoalkenes | No reaction or complex mixtures | Steric hindrance can prevent the reaction. mdpi.com |
| Less hindered thioketones | Azoalkenes | 1,3,4-Thiadiazine derivatives | Proceeds via a highly unsymmetrical transition state. mdpi.comuzh.ch |
| Very hindered thioketones | Azoalkenes | 1,3,4-Thiadiazine derivatives | May proceed through a zwitterionic intermediate. mdpi.comuzh.ch |
Formation of Thiadiazolines and Subsequent Transformations
Thiadiazolines are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The cycloaddition of thioketones with diazo compounds is a common method for their synthesis. These reactions can be considered (3+2)-cycloadditions.
In some cases, the initially formed cycloadducts from hetero-Diels-Alder reactions of thioketones with N-tosyl-substituted azoalkenes can undergo further transformations. mdpi.comuzh.ch For example, elimination of toluenesulfinic acid from the primary cycloadduct can lead to the formation of 2H-1,3,4-thiadiazines as the final, more stable products. mdpi.comuzh.ch This subsequent transformation demonstrates the potential for tandem reactions in the chemistry of thioketones, where the initial cycloaddition product is not isolated but is instead converted in situ to a new heterocyclic system.
Mechanistic studies have shown that these cycloadditions, particularly with aromatic and ferrocenyl thioketones, often deviate from a standard concerted pathway. mdpi.com Instead, they can proceed through stepwise mechanisms involving diradical or zwitterionic intermediates. mdpi.com The specific pathway is influenced by the nature of both the thioketone and the reacting partner.
Oxidation Reactions of this compound
The oxidation of thioketones can lead to a variety of sulfur-containing compounds, with the outcome being highly dependent on the oxidant and the structure of the thioketone itself.
Ozonization Pathways and Sulfine (B13751562) Formation
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. libretexts.org When applied to thioketones, the reaction can lead to the formation of sulfines (thioketone S-oxides). The reaction of a thioketone with ozone involves the initial formation of a primary ozonide, which can then rearrange and fragment to yield the sulfine and other products.
The significant steric hindrance provided by the two mesityl groups in this compound plays a crucial role in stabilizing the resulting sulfine, preventing further oxidation or decomposition. This steric protection allows for the isolation and characterization of the sulfine, which might otherwise be a transient intermediate.
Influence of Steric Hindrance on Oxidation Mechanisms
Steric hindrance is a major factor governing the selectivity and rate of oxidation reactions. organic-chemistry.orgcore.ac.uk In the case of this compound, the bulky mesityl groups shield the thiocarbonyl group from attack by oxidizing agents. This steric protection can lead to a decrease in reaction rates compared to less hindered thioketones.
Furthermore, the steric environment can influence the regioselectivity of the oxidation. For example, in systems with multiple potential oxidation sites, steric hindrance can direct the oxidant to the most accessible position. organic-chemistry.org While the primary focus here is on the thiocarbonyl group, the principles of sterically controlled oxidation are broadly applicable in organic chemistry. organic-chemistry.orgcore.ac.uk The bulky nature of this compound makes it a valuable substrate for studying how steric effects can modulate the outcome of oxidation reactions.
| Thioketone | Oxidizing Agent | Product | Key Observation |
| This compound | Ozone | Dimesitylsulfine | Steric hindrance stabilizes the sulfine product. |
| General Thioketones | Various Oxidants | Sulfines, Ketones, etc. | Product distribution depends on steric and electronic factors. |
Influence of Steric Bulk on Reaction Selectivity and Kinetics in Thioketone Chemistry
The two bulky mesityl groups in this compound exert a profound influence on its chemical reactivity, affecting both the kinetics and the selectivity of its reactions. This steric hindrance is a defining characteristic of the molecule and is a key factor in understanding its chemical behavior.
The steric bulk can slow down reaction rates by impeding the approach of reagents to the reactive thiocarbonyl center. acs.org This effect is particularly pronounced in reactions that require a specific geometry for the transition state, such as certain cycloaddition reactions. mdpi.com For a reaction to occur, the reacting molecules must overcome a significant steric barrier, which can lead to higher activation energies and, consequently, slower reaction rates.
However, steric hindrance can also be a tool for controlling selectivity. By blocking certain reaction pathways, steric bulk can favor alternative routes that might be minor pathways in less hindered systems. organic-chemistry.org This can lead to high regioselectivity or stereoselectivity in reactions involving this compound. For example, in cycloaddition reactions, the bulky substituents can direct the incoming reactant to one face of the thioketone, leading to a single stereoisomer.
The interplay between steric and electronic effects is crucial. nih.govchemrxiv.org While the mesityl groups are primarily thought of in terms of their steric impact, they also have electronic effects that can influence the reactivity of the thiocarbonyl group. Understanding how these two factors combine is essential for predicting and controlling the outcomes of reactions involving this compound and other sterically encumbered molecules.
Advanced Research Concepts and Future Trajectories for Dimesitylthioketone Research
Potential for Dimesitylthioketone in the Design of Molecular Devices and Rotors
The field of molecular machinery aims to design and synthesize molecule-sized devices capable of performing mechanical-like movements in response to external stimuli. researchgate.netdietzlab.org this compound is a promising candidate for the development of such systems, particularly molecular rotors, due to its distinct stereodynamic properties. unibo.itresearchgate.net
The core principle behind its potential lies in the restricted rotation around the single bonds connecting the central trigonal carbon atom to the two mesityl rings. This restricted rotation gives rise to atropisomers, which are stereoisomers resulting from hindered rotation about single bonds. unibo.it In the case of this compound, the interconversion between its helical enantiomers has been studied, revealing an energy barrier that is significant enough to allow for the potential control of this motion. unibo.itresearchgate.netresearchgate.net
The design of molecular rotors and brakes often relies on controlling multi-bond rotations through external chemical, electrochemical, or photochemical triggers. researchgate.net The geared movement of the mesityl rings in this compound, where the three rings (two mesityl and the thiocarbonyl group) move in a correlated manner, presents a complex and controllable system. unibo.it Researchers envision that by modifying the mesityl groups or the thiocarbonyl unit, it may be possible to create a tristable molecular brake or a light-powered molecular motor, where different states (e.g., rotational speeds or positions) can be switched by an external energy input. researchgate.netcatenane.net The "shuttling" and "pirouetting" motions seen in rotaxane-based molecular machines provide a paradigm for the types of controlled movement that could be engineered into systems based on the this compound framework. catenane.net
Theoretical Predictions of Novel Reactivity Patterns and Stereodynamic Phenomena
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the behavior of this compound and related sterically hindered molecules. unibo.itunibo.it These computational studies provide deep insights into the molecule's conformational preferences and the energetic landscape of its stereodynamic processes.
Studies have focused on simulating the enantiomerization pathways, identifying the transition state geometries required for the racemization process. unibo.it Theoretical models at the B3LYP/6-31G(d) level of theory, for instance, have been used to calculate the energy barriers for the stereomutation of this compound. unibo.it These calculations reveal that the molecule must bend and deform significantly to allow the mesityl groups to pass each other, highlighting the severe steric hindrance that governs its dynamic behavior. unibo.it
Future theoretical work is expected to predict novel reactivity patterns. The thiocarbonyl group (C=S) is known for its unique reactivity compared to its carbonyl (C=O) counterpart, including its propensity to exist in equilibrium with its enethiol tautomer and its participation in various cycloaddition reactions. caltech.edumdpi.comresearchgate.netresearchgate.net Theoretical models can predict how the extreme steric bulk in this compound might alter this inherent reactivity. For example, DFT calculations could explore the thermodynamics and kinetics of its participation in hetero-Diels-Alder reactions or [3+2] cyclizations, potentially revealing pathways to previously inaccessible phosphorus- or nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net Such predictions can guide synthetic chemists in designing new reactions and creating novel molecular architectures.
| Theoretical Method | Focus of Study | Key Findings | Reference |
| B3LYP/6-31G(d) | Stereomutation of diaryl-substituted compounds | Calculation of energy barriers and transition state geometries for racemization. | unibo.it |
| B3LYP/6-311G(d,p) | Conformational preferences of B-N systems | Simulation of stereochemical pathways for enantiomerization and bond rotation. | unibo.it |
| wb97xd/6-311+G(d)(PCM) | (3+2)-Cyclization of phosphonites with thioketones | Postulation of a step-wise mechanism based on kinetic and thermodynamic parameters. | researchgate.net |
| AM1 | Keto-enol tautomerism | Correlation between fragment abundances in mass spectrometry and calculated heats of tautomerization. | mdpi.com |
Development of Asymmetric Synthesis Methodologies Involving Sterically Hindered Thioketones
The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry. Developing asymmetric methodologies for sterically hindered thioketones like this compound presents a significant challenge due to the difficulty of approaching the reactive center. rsc.orgnih.gov Research in this area focuses on creating catalytic systems that can effectively control the stereochemistry of reactions involving these bulky substrates.
Strategies for the asymmetric synthesis of related sterically hindered tertiary α-aryl ketones have been developed, which could serve as a blueprint. rsc.orgnih.gov For example, a palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters has been shown to produce tertiary α-aryl cyclopentanones and cyclohexanones with high enantioselectivity. nih.gov Adapting such metal-catalyzed approaches to thioketone substrates is a promising avenue. This might involve the design of chiral ligands that can operate effectively despite the steric demands of the substrate.
Another approach involves the development of thioketone-directed reactions. core.ac.uk For instance, rhodium(I) catalysis directed by a thioketone group could potentially be rendered asymmetric through the use of chiral phosphine (B1218219) ligands. Furthermore, methods for the asymmetric synthesis of tertiary thiols, which involve the stereoselective attack of a sulfur nucleophile on a carbon center, could be conceptually reversed or adapted for the asymmetric functionalization of a thioketone. nih.gov The development of organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, also offers a powerful toolkit for tackling the synthesis of sterically encumbered chiral molecules. researchgate.net
| Synthetic Challenge | Potential Asymmetric Methodology | Key Features | Reference |
| Construction of tertiary α-aryl ketones | Pd-catalyzed decarboxylative protonation | Access to motifs with high enantioselectivity (up to 92% ee) for sterically hindered aryl groups. | nih.gov |
| Asymmetric α-arylation of ketones | Catalytic α-arylation | Occurs under mild conditions with short reaction times. | rsc.org |
| Synthesis of tertiary thiols/thioethers | Mitsunobu reaction | Invertive substitution of alcohols with sulfur nucleophiles, though sensitive to steric bulk. | nih.gov |
| Hetero-Diels-Alder reactions | Asymmetric catalysis | Use of chiral catalysts to control stereoselectivity in cycloadditions involving thioketones. | researchgate.net |
Integration of this compound Derivatives into Supramolecular Systems and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. slideshare.netwikipedia.orgrsc.org Host-guest chemistry, a subfield of supramolecular chemistry, involves a larger host molecule binding a smaller guest molecule within a cavity or binding pocket. wikipedia.orglibretexts.org The integration of this compound derivatives into these complex architectures opens up possibilities for creating new functional materials and sensors.
The bulky and well-defined structure of this compound makes it an interesting component for building larger supramolecular assemblies. The mesityl groups could serve as recognition sites or as structural buttresses to create specific pockets within a larger host structure. For example, this compound derivatives could be incorporated into macrocycles like calixarenes, which are known host molecules. researchgate.netmdpi.com The oxidation of methylene (B1212753) bridges to carbonyl groups is a known method for modifying calixarenes, and similar strategies could be envisioned for incorporating a thiocarbonyl unit. researchgate.netmdpi.com
Furthermore, the thiocarbonyl group itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions, making it a potential binding site for specific guests. researchgate.net A supramolecular system incorporating a this compound unit could be designed to act as a sensor, where the binding of a guest molecule alters the stereodynamics of the mesityl group rotation, leading to a detectable change in a spectroscopic signal (e.g., fluorescence). frontiersin.org The reversible nature of these non-covalent bonds is key, allowing for the development of dynamic and responsive materials. frontiersin.orgrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Dimesitylthioketone, and how are structural confirmations achieved?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions between mesitylthiol derivatives and carbonyl precursors. Key steps include purification via recrystallization and structural validation using X-ray crystallography to confirm the trigonal-planar geometry at the thioketone center. NMR spectroscopy (¹H, ¹³C) is essential for verifying the absence of impurities and confirming mesityl group symmetry .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key parameters should be reported?
- Methodological Answer : Dynamic NMR spectroscopy is critical for studying stereomutation dynamics, particularly for analyzing helical enantiomers in solution. Researchers should report chemical shift anisotropy (CSA) , temperature-dependent line broadening, and rotational barriers. Complementary techniques like FT-IR and UV-Vis spectroscopy provide insights into electronic transitions and thioketone-specific vibrational modes. Ensure raw spectral data and acquisition parameters (e.g., solvent, temperature) are archived for reproducibility .
Q. How does the steric environment of mesityl groups influence the chemical reactivity of this compound in substitution reactions?
- Methodological Answer : The bulky mesityl substituents impose steric hindrance, reducing accessibility to the thioketone sulfur atom. Experimental design should include comparative studies with less hindered analogs (e.g., diphenylthioketone) to isolate steric effects. Kinetic assays under controlled conditions (e.g., inert atmosphere, standardized solvents) are recommended to quantify reaction rates. Data interpretation must account for both steric and electronic contributions using Hammett plots or computational modeling .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the dynamic stereomutation behavior of this compound in solution-phase studies?
- Methodological Answer : To probe stereomutation (interconversion of helical enantiomers), employ variable-temperature NMR experiments in deuterated solvents. Calculate activation barriers (ΔG‡) using Eyring analysis of coalescence temperatures. For high-resolution structural insights, combine with X-ray diffraction studies of crystalline derivatives trapped at low temperatures. Theoretical methods like DFT can model transition states and validate experimental ΔG‡ values .
Q. How can computational chemistry approaches complement experimental data in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are effective for mapping electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. For dynamic behavior, molecular dynamics (MD) simulations can predict solvent effects on conformational equilibria. Cross-validate computational results with experimental UV-Vis and cyclic voltammetry data to ensure accuracy .
Q. What methodologies are appropriate for resolving conflicting crystallographic data observed in this compound derivatives?
- Methodological Answer : Discrepancies in crystal structures often arise from polymorphism or solvent inclusion. Address this by:
- Conducting single-crystal X-ray diffraction under identical conditions (temperature, solvent).
- Performing Rietveld refinement of powder XRD data to identify phase purity.
- Using Hirshfeld surface analysis to quantify intermolecular interactions influencing packing.
- Archiving crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) for independent verification .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported rotational barriers for this compound’s stereomutation?
- Methodological Answer : Inconsistencies may stem from solvent polarity or temperature calibration errors. Standardize experimental protocols by:
- Using high-purity deuterated solvents (e.g., toluene-d8 vs. CDCl3) to minimize solvent effects.
- Calibrating NMR probe temperatures with methanol or ethylene glycol standards.
- Reporting uncertainties in ΔG‡ calculations (e.g., via error propagation analysis).
- Cross-referencing with literature using meta-analysis frameworks to identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
